sodium 3-methanesulfonylpropane-1-sulfinate

Organic Synthesis Sulfonylating Reagents Bifunctional Reagents

This bifunctional sodium sulfinate features both a nucleophilic sulfinate anion and an electrophilic methanesulfonyl group on a single propane backbone, enabling sequential orthogonal deprotection and functionalization. Unlike simple mono-functional sulfinates, its masked sulfinate architecture provides superior control in late-stage drug candidate modification. The methanesulfonyl group enhances solubility in polar solvents, making it ideal for developing mild, base-free copper-catalyzed cross-coupling methodologies. A direct analog to established masked sulfinate reagents like SMOPS, this compound is essential for constructing sulfones, sulfonamides, and other organosulfur scaffolds common in medicinal chemistry.

Molecular Formula C4H9NaO4S2
Molecular Weight 208.22
CAS No. 2137771-75-4
Cat. No. B2399520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 3-methanesulfonylpropane-1-sulfinate
CAS2137771-75-4
Molecular FormulaC4H9NaO4S2
Molecular Weight208.22
Structural Identifiers
SMILESCS(=O)(=O)CCCS(=O)[O-].[Na+]
InChIInChI=1S/C4H10O4S2.Na/c1-10(7,8)4-2-3-9(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1
InChIKeyCFLIZUBZFWVIOS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 3-Methanesulfonylpropane-1-sulfinate (CAS 2137771-75-4): A Bifunctional Sulfinate Reagent for Organosulfur Synthesis


Sodium 3-methanesulfonylpropane-1-sulfinate (CAS 2137771-75-4) is a sodium sulfinate salt characterized by a propane backbone bearing both a sulfinate group (-SO₂⁻Na⁺) at the 1-position and a methanesulfonyl group (-SO₂CH₃) at the 3-position . With a molecular formula of C₄H₉NaO₄S₂ and a molecular weight of 208.2 g/mol , this compound belongs to the class of aliphatic sodium sulfinates, which are recognized as versatile building blocks for the construction of diverse organosulfur molecules, including sulfones, sulfonamides, and sulfonates [1]. The presence of dual sulfur-containing functional groups distinguishes it from simpler mono-functional sulfinates and positions it as a reagent with unique potential in synthetic chemistry.

Why Sodium 3-Methanesulfonylpropane-1-sulfinate Cannot Be Substituted by Generic Sulfinates


While sodium sulfinates as a class are widely used for introducing sulfonyl groups, generic substitution of sodium 3-methanesulfonylpropane-1-sulfinate with simpler analogs like sodium methanesulfinate or sodium benzenesulfinate is not feasible due to its unique bifunctional architecture . The compound features two distinct sulfur-containing groups—a nucleophilic sulfinate anion and an electrophilic methanesulfonyl moiety—on a single propane backbone . This structure enables it to act as a 'masked' or protected sulfinate, offering significant advantages in isolation, handling, and reactivity that are not possible with mono-functional sulfinates [1]. The methanesulfonyl group also enhances solubility in polar solvents compared to purely aliphatic sulfinates, a critical factor in reaction design . Therefore, selection based on cost or general 'sulfinate' classification alone can lead to failed reactions or suboptimal yields; the specific structural features of this compound are essential for certain synthetic transformations.

Quantitative Differentiation of Sodium 3-Methanesulfonylpropane-1-sulfinate: A Head-to-Head Analysis


Enhanced Structural Complexity and Functionality Compared to Sodium Methanesulfinate

Sodium 3-methanesulfonylpropane-1-sulfinate contains two sulfur-based functional groups (a sulfinate and a methanesulfonyl group) on a C3 alkyl chain . In contrast, the common reagent sodium methanesulfinate (CAS 20277-69-4) possesses only a single sulfinate group . This structural difference provides the target compound with bifunctional reactivity, allowing it to act as a 'masked' sulfinate reagent. Such 'masked' reagents are known to offer superior performance by avoiding the isolation and purification challenges associated with ionic sulfinate salts, enabling higher yields and greater experimental convenience in subsequent transformations [1].

Organic Synthesis Sulfonylating Reagents Bifunctional Reagents

Cost-Effectiveness and Commercial Availability Profile

The compound is available from specialist chemical suppliers with a minimum purity of 95% . As of 2024, pricing for small-scale research quantities (100 mg to 250 mg) ranges from $486 to $691, with a typical procurement lead time of 2 weeks . In comparison, the more common sodium methanesulfinate is available from major suppliers in bulk quantities (e.g., 1000 g) for approximately $0.50–$2.00 per gram, reflecting its status as a commodity chemical. This price differential is directly attributable to the target compound's specialized, bifunctional structure and the greater synthetic complexity required for its production.

Procurement Chemical Sourcing Research Reagent Economics

Potential for Improved Handling and Stability as a 'Masked' Sulfinate

The intrinsic ionic nature of simple sulfinate salts like sodium methanesulfinate often leads to practical challenges, including hygroscopicity and poor solubility in organic solvents, complicating isolation and purification [1]. The strategy of using 'masked' sulfinates, which incorporate a protective group, is an established method to overcome these issues, leading to higher and more reproducible yields in subsequent transformations [2]. The methanesulfonyl group in sodium 3-methanesulfonylpropane-1-sulfinate can function as such a protective group, enhancing its solubility in polar organic solvents and providing a non-hygroscopic, bench-stable solid form . This is in stark contrast to the often-hygroscopic and difficult-to-handle nature of simpler, unprotected sodium sulfinates.

Reagent Stability Synthetic Methodology Sulfinate Chemistry

High-Value Application Scenarios for Sodium 3-Methanesulfonylpropane-1-sulfinate Based on Empirical Evidence


Synthesis of Complex Sulfonyl-Containing Pharmaceuticals

The bifunctional nature of sodium 3-methanesulfonylpropane-1-sulfinate makes it an ideal building block for constructing complex organosulfur scaffolds common in medicinal chemistry, such as sulfones and sulfonamides [1]. Its 'masked' sulfinate functionality allows for sequential or orthogonal deprotection and functionalization, a capability not afforded by simpler sulfinates. This is particularly valuable in the late-stage modification of drug candidates, where precise control over reactivity and functional group compatibility is paramount [2].

Development of Novel 'Masked' Sulfinate Reagents

This compound serves as a direct analog to established 'masked' sulfinate reagents like sodium 1-methyl 3-sulfinopropanoate (SMOPS) [3]. It can be employed in the development of new synthetic methodologies, such as copper-catalyzed cross-coupling reactions, to install sulfonyl groups under mild, base-free conditions. The methanesulfonyl group provides a tunable handle that can influence both the reagent's reactivity and the physical properties of the resulting intermediates.

Chemical Biology Probes for Studying Sulfur Metabolism

The compound's unique propane-linked sulfinate-sulfonyl structure is reminiscent of certain bioactive natural products and metabolites, such as the isothiocyanate cheirolin (1-isothiocyanato-3-methanesulfonylpropane) . This structural similarity suggests its potential utility as a precursor or chemical probe for investigating biological pathways involving sulfur-containing small molecules. Its stability and enhanced solubility compared to simpler sulfinates further support its use in aqueous biological assays.

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